Methylsulfonylcyclopropane
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Overview
Description
Methylsulfonylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methylsulfonyl group. Cyclopropane derivatives are known for their unique structural properties and reactivity, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylsulfonylcyclopropane typically involves the cyclopropanation of alkenes using sulfonyl-substituted carbenes. One common method is the reaction of alkenes with diazomethane in the presence of a sulfonyl chloride, which generates the desired cyclopropane ring with a methylsulfonyl group attached .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced catalytic systems to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methylsulfonylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Methylsulfonylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and agrochemicals
Mechanism of Action
The mechanism of action of methylsulfonylcyclopropane involves its interaction with various molecular targets. The cyclopropane ring imparts conformational rigidity to the molecule, which can influence its binding to enzymes or receptors. The methylsulfonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Methylcyclopropane: A cyclopropane ring with a methyl group attached.
Sulfonylcyclopropane: A cyclopropane ring with a sulfonyl group attached
Uniqueness
Methylsulfonylcyclopropane is unique due to the presence of both a methyl and a sulfonyl group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Biological Activity
Methylsulfonylcyclopropane, a compound characterized by its three-membered ring structure and sulfonyl group, has garnered attention in recent years due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with this compound, supported by data tables and case studies.
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The compound acts as an inhibitor or modulator , influencing metabolic pathways and receptor activities. For instance, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby leading to potential therapeutic effects in various diseases.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Cyclopropane derivatives, including this compound, have demonstrated significant antibacterial properties. Research indicates that certain derivatives can inhibit bacterial growth more effectively than traditional antibiotics .
- Antitumor Effects : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. The mechanism involves the modulation of cell signaling pathways that control cell death and survival .
- Neurochemical Properties : The compound has been implicated in neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound derivatives, it was found that certain compounds exhibited up to four times the antibacterial activity compared to conventional antibiotics. The mechanism was attributed to the inhibition of key bacterial enzymes that are crucial for cell wall synthesis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclopropanation reactions using sulfonyl precursors. The structural modifications on the cyclopropane ring significantly influence its biological activity. For instance, variations in substituents on the ring can enhance or diminish its inhibitory effects on specific enzymes .
Table 2: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity | Comments |
---|---|---|
Methyl | Increased potency | Enhances enzyme binding |
Ethyl | Moderate potency | Reduces steric hindrance |
Phenyl | Variable | Depends on electronic effects |
Properties
IUPAC Name |
methylsulfonylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7(5,6)4-2-3-4/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKALBWEPNHUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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